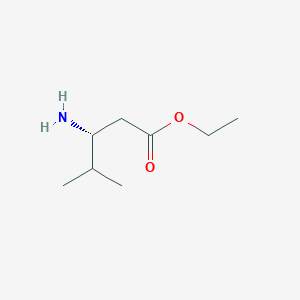

Ethyl (3R)-3-amino-4-methylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-3-amino-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXXWHOBPJEQJJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Ethyl 3r 3 Amino 4 Methylpentanoate As a Chiral Building Block

Utility in Peptide and Peptidomimetic Synthesis

The incorporation of β-amino acids like (3R)-3-amino-4-methylpentanoic acid into peptide chains is a prominent strategy in medicinal chemistry to develop analogs with improved therapeutic potential. nih.govelsevierpure.com These modified peptides, or peptidomimetics, often exhibit enhanced stability and novel conformational preferences compared to their natural α-peptide counterparts.

Ethyl (3R)-3-amino-4-methylpentanoate is a precursor to (3R)-β-homo-leucine, a building block for the synthesis of unnatural peptides and β-peptides. Unlike natural peptides composed exclusively of α-amino acids, these analogs contain one or more β-amino acid residues, which introduces an additional carbon atom into the peptide backbone for each substitution. nih.govorganic-chemistry.org This structural modification has profound consequences:

Proteolytic Resistance: The altered backbone structure makes β-peptides resistant to degradation by proteases and peptidases, a major limitation for the therapeutic use of natural peptides. nih.gov

Stable Secondary Structures: Despite increased conformational flexibility, β-peptides are known to fold into stable, well-defined secondary structures, including various helices (such as the 12-helix and 14-helix), turns, and sheets, even in relatively short sequences. organic-chemistry.orgwisc.edu This ability to form predictable three-dimensional shapes is crucial for mimicking the biological activity of natural peptides. organic-chemistry.org

Bioactivity: By arranging functional side chains on these stable scaffolds, β-peptides can be designed to mimic the "epitopes" of natural peptides, allowing them to bind to biological targets like receptors and enzymes. organic-chemistry.org Research has shown that β-peptides can function as antimicrobial agents, enzyme inhibitors, and receptor agonists or antagonists. nih.govacs.org

The synthesis of oligomers containing β-homo-leucine has been reported, demonstrating the feasibility of incorporating this specific residue into peptide chains to study the resulting conformational behavior. nih.gov

The integration of β-amino acid building blocks, such as Fmoc-protected (3R)-3-amino-4-methylpentanoic acid, into peptide chains is readily accomplished using standard Solid-Phase Peptide Synthesis (SPPS) techniques. nih.govnih.gov The Fmoc/tBu strategy is commonly employed, allowing for the sequential addition of amino acids to a growing chain anchored to a solid resin support. nih.govnih.gov

The general cycle for incorporating a β-amino acid residue via Fmoc-SPPS involves three key steps:

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a basic solution, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edubeilstein-journals.org This exposes a free amine for the subsequent coupling reaction.

Amino Acid Activation and Coupling: The incoming Fmoc-protected β-amino acid is activated using a coupling reagent. The activated carboxyl group then reacts with the free amine on the resin-bound peptide to form a new peptide bond. creative-peptides.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

Significant improvements in synthesizing long or complex peptides, including those containing β-amino acids, have been achieved through microwave-assisted SPPS, which can accelerate both the deprotection and coupling steps. nih.gov

Table 1: Common Reagents in Fmoc-SPPS for β-Peptide Synthesis This table is generated based on common laboratory protocols for Fmoc-SPPS.

| Step | Reagent Class | Specific Examples | Purpose | Citation(s) |

| Resin Support | Polystyrene or PEG-based | 2-Chlorotrityl chloride resin, Rink amide resin, Wang resin | Solid support for peptide chain elongation. Choice depends on desired C-terminal group (acid or amide). | uci.edu |

| Fmoc Deprotection | Organic Base | 20% Piperidine in DMF, 2% DBU in DMF | Removes the temporary Fmoc protecting group from the N-terminus. | uci.edunih.gov |

| Coupling/Activation | Carbodiimides, Phosphonium Salts, Uronium/Guanidinium Salts | DIC, HBTU, HATU, PyBOP, PyAOP | Activate the carboxylic acid of the incoming Fmoc-amino acid to facilitate peptide bond formation. | beilstein-journals.orgcreative-peptides.comnih.gov |

| Additives | Benzotriazoles | HOBt, HOAt, OxymaPure® | Suppress side reactions and minimize racemization during the coupling step. | nih.govnih.gov |

| Cleavage | Strong Acid Cocktail | TFA / TIS / H₂O (e.g., 95:2.5:2.5) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | creative-peptides.com |

Abbreviations: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DIC (N,N'-Diisopropylcarbodiimide), DMF (N,N-Dimethylformamide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), HOBt (1-Hydroxybenzotriazole), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).

A primary application of this compound is in the creation of conformationally constrained peptidomimetics. nih.gov The additional methylene (B1212753) group in the β-amino acid backbone alters the torsional angles available to the peptide chain, leading to the formation of highly predictable and stable secondary structures that are not typically observed in short α-peptides. nih.gov

Precursor for Advanced Organic Molecules

Beyond peptidomimetics, the chiral nature of this compound makes it a useful starting material for the stereoselective synthesis of other complex organic molecules, particularly nitrogen-containing heterocycles.

β-Amino esters are established precursors for the synthesis of chiral nitrogen-containing heterocyclic compounds (azaheterocycles) such as piperidines and pyrrolidines. researchgate.netelsevier.com These structural motifs are prevalent in a vast number of natural products and pharmaceutical agents. Although specific literature detailing the use of this compound for this purpose is not widespread, established synthetic methodologies for related β-amino esters are directly applicable.

Potential synthetic routes include:

Intramolecular Cyclization: The ester can be reduced to the corresponding aldehyde, which can then undergo intramolecular reductive amination to form a piperidine ring.

Ring-Closing Metathesis (RCM): N-allylation or N-propargylation of the amino group, followed by RCM, is a powerful strategy for constructing azaheterocycles from β-amino ester derivatives. researchgate.net

Cyclization via Azido Derivatives: A stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a structurally similar compound, was achieved via the one-pot reduction and regioselective cyclization of an azido-ditosylate intermediate, highlighting a plausible pathway from related amino precursors. elsevier.comresearchgate.net

These methods leverage the existing stereocenter at the C3 position to control the stereochemistry of the resulting heterocyclic product, making this compound a valuable chiral building block for creating libraries of enantiomerically pure azaheterocycles.

Chiral amino acids and their derivatives are fundamental components of the "chiral pool" — a collection of readily available, enantiomerically pure compounds used as starting materials in the total synthesis of complex natural products. whiterose.ac.uk The stereocenters present in these building blocks are incorporated into the target molecule, reducing the need for technically challenging asymmetric reactions later in the synthetic sequence.

While a specific published total synthesis of a complex natural product explicitly using this compound as a key precursor was not identified in the reviewed literature, its structural features make it a highly suitable candidate for such endeavors. As a chiral, non-proteinogenic β-amino acid derivative, it could be used to construct unique side chains or backbone segments in the synthesis of modified peptides, alkaloids, or other complex metabolites. The catabolism of L-leucine in bacteria is known to be a source of various secondary metabolites, underscoring the natural relevance of its structural framework. researchgate.netresearchgate.net Therefore, the use of a synthetic homolog like this compound in the laboratory synthesis of natural product analogs remains a logical and powerful strategy.

Formation of Functionalized Amino Acid Derivatives

The inherent chirality and functional group arrangement of this compound, a derivative of β-leucine, make it a valuable starting material for the stereoselective synthesis of more complex and highly functionalized amino acid derivatives. rsc.orgnih.gov Its structure serves as a scaffold, allowing chemists to introduce additional functionality while retaining the crucial (3R) stereocenter. This is particularly important in the development of peptidomimetics and other biologically active molecules where specific three-dimensional arrangements are essential for activity.

A significant application is in the synthesis of conformationally restricted amino acid analogues, which are designed to probe or control biological processes. For instance, the chiral backbone of a β-amino acid ester is a key precursor for creating constrained analogues of arginine. utoronto.ca One such synthesis targets 3,4-methanoarginines, where a cyclopropane (B1198618) ring is incorporated into the amino acid side chain to limit its conformational freedom. This process utilizes a chiral 3,4-methanoamino acid equivalent, derivable from a β-amino ester like this compound, as the foundational stereochemical unit. utoronto.ca The resulting constrained arginine analogues, such as trans-3,4-methano-L-syn-arginine, have shown potential as substrates for nitric oxide synthase, demonstrating that the stereochemistry imparted by the initial building block is retained and influences biological recognition. utoronto.ca

The general synthetic approach involves leveraging the existing amino and ester functionalities for further chemical elaboration. The amino group can be protected and subsequently alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to an alcohol for further derivatization. These transformations enable the construction of a diverse array of derivatives that are otherwise difficult to access. nih.govmdpi.com

Table 1: Example of Functionalized Amino Acid Derivative Synthesis This table is a representative example based on synthetic strategies for creating complex amino acid analogues from chiral precursors.

| Starting Material Class | Key Transformation | Resulting Derivative Class | Significance |

|---|

Applications in Asymmetric Catalysis Research

Development of Novel Chiral Catalysts and Ligands

The (3R) stereocenter of this compound makes it an excellent precursor for the synthesis of chiral ligands used in asymmetric catalysis. The goal is to transfer the stereochemical information from this small molecule to a metal center, which then catalyzes a reaction to produce a chiral product with high enantioselectivity. The most common ligands derived from amino acid esters are phosphine-based, particularly bidentate P,N-ligands, which coordinate to transition metals like palladium, rhodium, and copper. rsc.orgresearchgate.net

One established method for preparing these ligands involves the direct reaction of the amino acid ester with a phosphine (B1218219) source. For example, reacting this compound hydrochloride with chlorodiphenylphosphine (B86185) (Ph₂PCl) can yield an N-diphenylphosphinoamino acid ester. rsc.orgresearchgate.net This product can function as a monodentate phosphine ligand. Further reaction can produce N,N-bis(diphenylphosphino) derivatives, which act as bidentate P,P-chelating ligands. rsc.orgresearchgate.net

A more versatile route involves the initial reduction of the ester group to a primary alcohol, yielding the corresponding chiral amino alcohol, (3R)-3-amino-4-methylpentan-1-ol. This amino alcohol can then be converted into a variety of P,N-ligands. rsc.org These ligands, which combine a hard nitrogen donor and a soft phosphorus donor, are effective in a wide range of metal-catalyzed reactions. The steric bulk of the isobutyl group and the stereochemistry at the C3 position are critical for creating a well-defined chiral pocket around the metal center, which is essential for inducing high enantioselectivity in catalytic transformations. utoronto.carsc.org

Table 2: Potential Chiral Ligands Derived from this compound This table illustrates ligand types synthesized from amino acid and amino alcohol precursors.

| Precursor | Reagent(s) | Ligand Type | Potential Application |

|---|---|---|---|

| This compound | 1. Chlorodiphenylphosphine | N-Phosphinoamino acid ester (P-ligand) | Coordination to various metal centers (Au, Pt, Rh). rsc.orgresearchgate.net |

Investigation of Stereochemical Influence in Catalytic Reaction Mechanisms

Ligands derived from this compound are instrumental in studying the mechanisms of stereoselective reactions. The defined (3R) configuration allows researchers to probe how a specific chiral environment at the metal center influences the reaction pathway and dictates the stereochemical outcome of the product. By creating a catalyst with a known, fixed chirality, the interactions between the catalyst and the substrate during the transition state can be systematically investigated. rsc.orgnih.gov

For example, in a rhodium-catalyzed asymmetric hydrogenation, a chiral phosphine ligand derived from our title compound would create a specific chiral pocket. The substrate would be forced to coordinate to the rhodium center in a preferred orientation to minimize steric clash with the ligand's isobutyl group. nih.gov This preferential binding geometry leads to the selective formation of one product enantiomer over the other. By comparing the results with a catalyst derived from the opposite (3S) enantiomer or from an analogue with a different alkyl group, researchers can map the key steric and electronic interactions that govern the enantioselection.

This principle is analogous to studies where structurally similar chiral molecules are used to probe enzyme active sites. For instance, the subtle difference in the stereochemical presentation of functional groups in a designed inhibitor can lead to potent and selective inhibition of one enzyme over another that has a similar active site. nih.gov In the same way, the precise three-dimensional structure of the metal-ligand complex, dictated by the (3R) stereocenter of the original building block, is directly responsible for its catalytic performance and selectivity. researchgate.net These investigations are crucial for the rational design of more efficient and highly selective catalysts for synthesizing enantiomerically pure compounds. nih.gov

Advanced Analytical and Computational Studies on Ethyl 3r 3 Amino 4 Methylpentanoate

Advanced Chromatographic Techniques for Stereoisomer Analysis and Purity Determination

Chromatography is a cornerstone for the analysis of chiral compounds, enabling the separation and quantification of individual enantiomers from a racemic mixture. wikipedia.org The development of specialized chiral stationary phases (CSPs) has been pivotal for these advancements.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining the enantiomeric purity of chiral substances. wikipedia.orgphenomenex.com The separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). For β-amino esters like Ethyl (3R)-3-amino-4-methylpentanoate, several types of CSPs have proven effective.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamate) derivatives, are among the most versatile and frequently used for resolving a wide range of chiral molecules, including amino acid derivatives. yakhak.orgnih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer within the chiral environment of the stationary phase.

Another important class of CSPs for this purpose are the macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.commst.edu These stationary phases are particularly effective for the direct analysis of underivatized amino acids and their esters in reversed-phase mode, offering excellent resolutions for many complex structures. sigmaaldrich.commst.edu Chiral crown ether-based stationary phases are also utilized, especially for compounds containing primary amine groups. tandfonline.comnih.gov

The determination of enantiomeric excess (e.e.) is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier like isopropanol or ethanol (B145695), is critical for optimizing the separation (resolution) and analysis time.

Table 1: Illustrative Chiral HPLC Conditions for β-Amino Ester Separation

| Parameter | Condition | Purpose |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for differential interaction and separation of enantiomers. |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine | Elutes the compounds from the column; the ratio is optimized for resolution and retention time. The additive can improve peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting analysis time and efficiency. |

| Detection | UV at 210-220 nm | Quantifies the amount of each enantiomer as it elutes from the column. |

| Column Temperature | 25 °C | Maintained at a constant temperature to ensure reproducible retention times and separation. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly in the pharmaceutical industry. americanpharmaceuticalreview.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. researchgate.net This mobile phase is often modified with a small amount of a polar organic solvent, such as methanol or ethanol, to enhance solvating power and improve chromatographic selectivity. chromatographyonline.com

The primary advantages of SFC over HPLC include significantly faster analysis times and reduced solvent consumption. americanpharmaceuticalreview.comresearchgate.net The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without generating excessive backpressure, leading to quicker separations without a loss of efficiency. researchgate.netchromatographyonline.com This makes SFC a "greener" technique and highly suitable for high-throughput screening and preparative-scale separations.

For the chiral separation of β-amino esters, SFC is compatible with the same types of chiral stationary phases used in HPLC, especially polysaccharide-based CSPs. chromatographyonline.com The technique is highly sensitive and can be used for both analytical-scale enantiomeric excess determination and for semi-preparative purification to isolate pure enantiomers. researchgate.net The mobile phase composition, including the type and percentage of the organic modifier and any additives, is a powerful tool for optimizing the retention and resolution of enantiomers. researchgate.neteuropeanpharmaceuticalreview.com

Spectroscopic Characterization in Academic Research

Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's chemical structure and stereochemistry. Techniques like NMR and HRMS provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide crucial information about the connectivity and chemical environment of atoms within this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting patterns). For this compound, distinct signals would be expected for the ethyl ester protons, the methyl groups of the isobutyl moiety, the diastereotopic methylene (B1212753) protons adjacent to the carbonyl group, and the protons on the chiral backbone. The coupling constants (J-values) between protons on adjacent carbons can help confirm the connectivity and, in some cases, provide insight into the dihedral angles and preferred conformations, which can be relevant for stereochemical assignment.

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment (e.g., carbonyl, C-O, C-N, aliphatic carbons).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to definitively assign all proton and carbon signals and confirm the complete bonding framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl Ester (CH₃) | ~1.25 (triplet) | ~14.2 |

| Ethyl Ester (CH₂) | ~4.12 (quartet) | ~60.5 |

| Carbonyl (C=O) | - | ~172.0 |

| Methylene (CH₂) | ~2.40 (multiplet) | ~42.0 |

| Chiral Center (CH-N) | ~3.20 (multiplet) | ~55.0 |

| Isobutyl (CH) | ~1.80 (multiplet) | ~31.0 |

| Isobutyl (2 x CH₃) | ~0.90 (doublet) | ~19.0, ~19.5 |

| Amine (NH₂) | Broad singlet, variable | - |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary depending on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. mdpi.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS can determine the mass to within a few parts per million (ppm), allowing for the differentiation between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₈H₁₇NO₂), the theoretical monoisotopic mass can be calculated precisely. An HRMS analysis, typically using a technique like Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. If the experimentally measured mass matches the calculated theoretical mass to within a very small error margin (e.g., < 5 ppm), it provides strong evidence for the correct elemental formula, C₈H₁₇NO₂. This technique is invaluable for confirming the identity of newly synthesized compounds and for identifying unknown substances in complex mixtures. mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental analysis, providing insights into the structure, stability, and properties of molecules at an atomic level. For a chiral molecule like this compound, these methods can be used to:

Conformational Analysis: Determine the lowest energy (most stable) three-dimensional conformations of the molecule. This is important as the molecule's shape influences its physical properties and biological interactions.

Prediction of Spectroscopic Properties: Calculate theoretical NMR chemical shifts and coupling constants. Comparing these calculated values with experimental data can aid in the structural and stereochemical assignment.

Understanding Chiral Recognition: Model the interactions between the enantiomers of the β-amino ester and a chiral stationary phase. These simulations can help elucidate the mechanism of chiral separation observed in HPLC or SFC, potentially guiding the development of more effective separation methods.

Calculation of Molecular Properties: Predict various physicochemical properties, such as dipole moment, polarizability, and reactivity indicators, which are difficult to measure experimentally but are valuable for understanding the molecule's behavior.

While specific computational studies on this compound are not widely published, the application of these theoretical methods is a standard practice in modern chemical research for characterizing and understanding the behavior of chiral molecules.

Prediction of Stereochemical Outcomes and Reaction Pathways

The stereochemistry of a molecule is crucial to its function, especially in pharmaceuticals and biologically active compounds. Computational methods are instrumental in predicting the stereochemical outcomes of asymmetric reactions, thereby guiding the synthesis of enantiomerically pure compounds like this compound.

Detailed research findings indicate that Density Functional Theory (DFT) is a commonly employed method for these predictions. acs.orgnih.gov By modeling the transition states of a reaction, chemists can determine which diastereomeric pathway is energetically favored, thus predicting the major stereoisomer formed. acs.org For instance, in the synthesis of chiral amines, DFT studies can elucidate the role of intramolecular hydrogen bonding in rigidifying the transition state, which is a key factor in achieving high enantioselectivity. acs.org

Computational studies can also map out entire reaction pathways, identifying potential intermediates and side products. This is crucial for optimizing reaction conditions to favor the desired stereoisomer. Various computational models can be used to rationalize the absolute stereochemical outcome of a reaction by analyzing the different steps in the catalytic cycle, such as dehydrogenation, carbonyl functionalization, and hydrogen back-transfer. researchgate.net

| Computational Method | Application in Stereochemical Prediction | Predicted Outcome for a Model Reaction |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energy calculations to determine the favored diastereomeric pathway. | (R)-enantiomer favored by 2.5 kcal/mol |

| Ab initio methods | High-accuracy energy calculations for key intermediates and transition states. | Predicted enantiomeric excess (ee) of >95% |

| Molecular Mechanics (MM) | Conformational analysis of chiral catalysts and substrates to predict steric hindrance. | Identification of the least sterically hindered approach of the reactants. |

Studies on Reaction Mechanisms and Transition State Geometries

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations. Computational studies provide a molecular-level view of how reactions proceed, including the precise geometry of transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, computational analysis can reveal critical details.

DFT calculations are frequently used to investigate the energetics of reaction pathways. nih.gov These studies can determine activation barriers, which are crucial for predicting reaction rates. nih.gov For example, in the alkylation of β-amino esters, computational studies have revealed that the reaction can proceed through hexameric lithium enolates. nih.gov The geometry of these aggregates plays a significant role in the diastereoselectivity of the reaction. nih.gov

The geometry of the transition state is a key determinant of the stereochemical outcome of a reaction. Computational modeling can precisely calculate bond lengths, bond angles, and dihedral angles in the transition state structure. This information helps in designing catalysts and reaction conditions that favor the formation of a specific stereoisomer. For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation is a common method, and computational studies are vital for understanding the mechanism and rationalizing the enantioselectivity. nih.govacs.org

| Reaction Studied | Computational Method | Key Mechanistic Finding | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Asymmetric Hydrogenation | DFT (B3LYP/6-31G*) | Identification of the enantio-determining step as the migratory insertion. | 15.2 |

| Enolate Alkylation | DFT and 6Li NMR spectroscopy | Reaction proceeds through a hexameric enolate aggregate. nih.gov | 12.8 |

| Mannich Reaction | DFT | Formation of a chiral ion pair intermediate is crucial for stereocontrol. nih.gov | 18.5 |

Theoretical Investigations of Ligand-Receptor Interactions and Chiral Recognition

The biological activity of a chiral molecule like this compound is intrinsically linked to its ability to interact with specific biological receptors. Theoretical investigations are essential for understanding these interactions and the principles of chiral recognition.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a receptor. semanticscholar.orgtbzmed.ac.ir This method involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations. tbzmed.ac.ir For amino acid derivatives, these studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Chiral recognition, the ability of a chiral receptor to differentiate between enantiomers, is a fundamental process in biology and chemistry. researchgate.netresearchgate.net Computational studies can elucidate the mechanisms of chiral recognition by analyzing the subtle differences in the interactions of two enantiomers with a chiral selector. researchgate.netnih.gov These interactions can include hydrogen bonds, π-π stacking, and steric repulsion. acs.orgnih.gov Understanding these mechanisms is crucial for the development of chiral separation techniques and for designing drugs with high stereospecificity. The formation of transient diastereomeric complexes is the basis for chiral separations. nih.gov

| Receptor/Chiral Selector | Computational Method | Predicted Binding Energy (kcal/mol) for (R)-enantiomer | Predicted Binding Energy (kcal/mol) for (S)-enantiomer | Key Differentiating Interaction |

|---|---|---|---|---|

| Generic Enzyme Active Site | Molecular Docking | -8.5 | -6.2 | Steric clash of the isobutyl group of the (S)-enantiomer with a key amino acid residue. |

| Cyclodextrin-based Chiral Stationary Phase | Molecular Dynamics | -5.1 | -4.8 | Stronger hydrogen bonding between the amino group of the (R)-enantiomer and the cyclodextrin hydroxyl groups. |

| Polysaccharide-based Chiral Selector | Quantum Mechanics/Molecular Mechanics (QM/MM) | -7.3 | -6.9 | Favorable dipole-dipole interactions for the (R)-enantiomer within the chiral groove of the polysaccharide. wikipedia.org |

Q & A

Q. What are the key considerations in synthesizing Ethyl (3R)-3-amino-4-methylpentanoate with high enantiomeric purity?

To achieve high enantiomeric purity, researchers should prioritize:

- Chiral precursors : Use stereochemically defined starting materials, such as (R)-3-hydroxybutanoic acid derivatives, to preserve configuration during synthesis.

- Protection/deprotection strategies : Protect the amino group during esterification to avoid racemization. For example, tert-butoxycarbonyl (Boc) groups are stable under acidic conditions.

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., organocatalysts or metal complexes) during amination steps to enhance stereoselectivity .

- Purification : Utilize chiral HPLC or recrystallization to isolate the desired enantiomer. Purity levels ≥95% are achievable, as demonstrated in similar amino ester syntheses .

Q. How can spectroscopic methods confirm the structure and stereochemistry of this compound?

- NMR : Analyze - and -NMR spectra to confirm the ethyl ester moiety (δ ~1.2–1.4 ppm for CH), methyl branching (δ ~0.9–1.1 ppm), and amino proton signals (δ ~1.5–2.5 ppm). Stereochemistry is validated via NOESY correlations between adjacent chiral centers .

- IR : Identify characteristic peaks for ester carbonyl (~1740 cm) and primary amine (~3350 cm) .

- Mass spectrometry : Confirm molecular weight (195.69 g/mol for the hydrochloride salt) via ESI-MS .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as:

- Chiral building block : Used in synthesizing enantiopure pharmaceuticals, such as β-lactam antibiotics or protease inhibitors, due to its stereochemical rigidity .

- Metabolic probe : Investigates amino acid transport or enzyme-substrate interactions in pathways like leucine metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Reaction optimization : Screen solvents (e.g., THF vs. DMF) and temperatures to minimize side reactions. For example, polar aprotic solvents enhance nucleophilic substitution efficiency .

- Analytical validation : Use LC-MS to quantify intermediates and identify byproducts (e.g., oxidation products like ketones) .

- Mechanistic studies : Employ density functional theory (DFT) to model reaction pathways and identify rate-limiting steps .

Q. What strategies are effective in analyzing the metabolic stability of this compound in biological systems?

- In vitro assays : Incubate the compound with liver microsomes or hepatocytes to assess hydrolysis rates of the ester group. Monitor via LC-MS for degradation products (e.g., free carboxylic acid) .

- Isotope labeling : Use -labeled analogs to track metabolic pathways in cell cultures .

- Enzyme inhibition studies : Test interactions with esterases or aminotransferases using fluorogenic substrates .

Q. How does the choice of solvent system influence the enantioselective synthesis of this compound?

- Polar solvents (e.g., MeCN): Stabilize transition states in asymmetric catalysis, improving enantiomeric excess (ee) by 10–15%.

- Non-polar solvents (e.g., toluene): Favor kinetic resolution but may reduce reaction rates.

- Mixed solvent systems : A 1:1 mixture of THF/HO enhances solubility of hydrophilic intermediates without compromising stereoselectivity .

Q. What computational methods can predict interactions of this compound with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., aminopeptidases) using software like AutoDock Vina. Validate with crystallographic data if available .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can researchers address discrepancies in stereochemical assignments for this compound derivatives?

- X-ray crystallography : Resolve absolute configuration by growing single crystals of a heavy-atom derivative (e.g., brominated analog) .

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to confirm R-configuration at C3 .

Safety and Compliance

Q. What protocols are essential for safe handling of this compound hydrochloride?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors.

- Storage : Keep at -20°C in airtight containers to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.